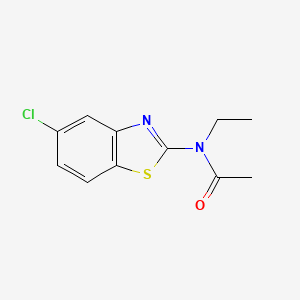
N-(5-chloro-1,3-benzothiazol-2-yl)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-1,3-benzothiazol-2-yl)-N-ethylacetamide, commonly known as CBE, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzothiazole derivatives and has shown potential in various biological applications.
Mécanisme D'action
The mechanism of action of CBE involves the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine has been linked to improved cognitive function and memory. CBE has also been shown to have anticonvulsant properties, which may be due to its effect on the GABAergic system.
Biochemical and Physiological Effects:
CBE has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which has been linked to improved cognitive function and memory. CBE has also been shown to have anticonvulsant properties, which may be due to its effect on the GABAergic system. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
CBE has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also relatively stable and can be stored for extended periods without degradation. However, CBE has some limitations as well. It is not water-soluble, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research on CBE. One area of interest is its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential in the treatment of epilepsy. Further research is also needed to fully understand the mechanism of action of CBE and its potential side effects. Overall, CBE has shown great potential in various biological applications and is an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of CBE involves the reaction of 5-chloro-2-aminobenzothiazole with ethyl acetate in the presence of acetic anhydride and pyridine. The reaction is carried out under reflux conditions for several hours, and the product is obtained as a white solid after purification. The yield of CBE is typically high, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
CBE has been extensively used in scientific research due to its potential in various biological applications. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
CBE has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In addition, it has been investigated for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(5-chloro-1,3-benzothiazol-2-yl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-3-14(7(2)15)11-13-9-6-8(12)4-5-10(9)16-11/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZUSEMNUUSBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC2=C(S1)C=CC(=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629401.png)



![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)


![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)
![3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7629467.png)

